2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Description
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorophenyl group, an oxoethyl group, and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa-isoindol moiety.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5/c27-15-5-1-13(2-6-15)21(29)12-33-26(32)14-3-7-16(8-4-14)28-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(28)31/h1-10,17-20,22-23H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCMENIPECJHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the chlorophenyl oxoethyl ester and the dioxooctahydro-ethenocyclopropa-isoindol derivative. These intermediates are then coupled under specific reaction conditions, often involving catalysts and controlled temperatures, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the dioxo and isoindole moieties in this compound suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of isoindole compounds can inhibit tumor growth in various cancer models, making this compound a candidate for further investigation in anticancer drug development.
Neuroprotective Effects:
The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature enhances its potential as a neuroprotective agent. Preliminary studies suggest that it may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Compounds with similar structures have been documented to exert neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
Material Science
Polymer Chemistry:
The incorporation of 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites. Research has indicated that such compounds can act as effective plasticizers or stabilizers, thereby broadening the application range of polymers in industrial settings.
Biological Studies
Enzyme Inhibition:
Studies have indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, isoindole derivatives are known to interact with enzymes like cyclooxygenases (COX), which are crucial in inflammatory processes. Investigating the enzyme inhibition profile of this compound could lead to the development of new anti-inflammatory agents.
Antimicrobial Properties:
The antimicrobial activity of similar benzoate derivatives has been documented, suggesting that this compound may also possess antibacterial or antifungal properties. Investigations into its efficacy against various pathogens could provide insights into its potential use as an antimicrobial agent.
Case Studies and Research Findings
A variety of studies have been conducted on compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the chlorophenyl group but has a different core structure.
5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole: Another compound with a chlorophenyl group, but with an oxadiazole ring.
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and reactivity that are not observed in similar compounds.
Biological Activity
The compound 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic molecule with potential biological activities. Its intricate structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C24H20ClNO5
- Molecular Weight : 437.9 g/mol
- IUPAC Name : [2-(4-chlorophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Biological Activity Overview
Research indicates that compounds similar to or containing structural motifs found in this compound exhibit a range of biological activities including:
- Antibacterial Activity :
-
Enzyme Inhibition :
- The compound has potential as an acetylcholinesterase (AChE) inhibitor, which is critical for treating neurodegenerative diseases like Alzheimer's .
- Urease inhibition has also been noted in related compounds, suggesting that this compound may possess similar properties that could be explored for therapeutic applications .
- Anticancer Potential :
Antibacterial Studies
A study conducted on synthesized derivatives of chlorophenyl compounds revealed significant antibacterial activity against several bacterial strains. For instance:
- IC50 Values : Some derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential compared to standard drugs .
Enzyme Inhibition Assays
In vitro assays have demonstrated that compounds similar to the target molecule effectively inhibit urease and AChE:
- Urease Inhibition : Compounds showed promising results with IC50 values significantly lower than reference standards.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 | AChE |
| Compound B | 0.63 | AChE |
| Compound C | 1.13 | Urease |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate, and how can purity be maximized?
- Methodology :
- Step 1 : React 4-hydroxybenzoic acid derivatives with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature for 2 hours to form the ester linkage .
- Step 2 : Purify via recrystallization (ethanol is preferred) to achieve >90% yield .
- Critical Parameters : Monitor reaction temperature (room temperature avoids side reactions) and stoichiometry (1:1 molar ratio of acid to ketone).
- Data Table :
| Reagent | Molar Ratio | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | 1.0 | DMF | 2 h | 92.8% |
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
- Methodology :
- X-ray Crystallography : Resolve hydrogen bonding and stereochemistry using single-crystal diffraction (e.g., C–H bond lengths: 0.93–0.97 Å; O–H bonds refined via difference maps) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .
- Advanced Tip : Pair density functional theory (DFT) calculations with experimental data to validate electronic properties .
Q. How can preliminary biological activity screening be designed to assess this compound’s potential as an enzyme inhibitor?
- Methodology :
- Assay Design : Use fluorescence-based enzymatic assays (e.g., protease or kinase targets) with IC₅₀ determination.
- Controls : Include known inhibitors (positive controls) and solvent-only blanks .
- Data Interpretation : Compare dose-response curves to identify competitive vs. non-competitive inhibition.
Advanced Research Questions
Q. How can experimental designs address conflicting data in stability studies under varying pH and temperature conditions?
- Methodology :
- Split-Plot Design : Assign pH levels (3, 7, 11) as main plots and temperatures (25°C, 37°C, 50°C) as subplots. Use four replicates to quantify degradation rates .
- Analytical Tools : HPLC-MS to track degradation products; Arrhenius plots to model thermal stability .
- Data Table :
| Condition | Degradation Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 3, 50°C | 12.3 | Hydrolyzed ester |
| pH 7, 37°C | 48.1 | Parent compound |
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic profiles?
- Methodology :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate solubility, logP, and protein binding data to predict bioavailability .
- Microsomal Stability Assays : Compare hepatic clearance rates across species (e.g., human vs. rodent microsomes) .
- Key Consideration : Validate metabolic pathways using LC-MS/MS to identify species-specific metabolites .
Q. How can computational methods improve the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target vs. off-target receptors (e.g., COX-2 vs. COX-1) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with IC₅₀ values .
Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in cytotoxicity studies?
- Methodology :
- Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Tukey Post Hoc : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) .
- Pitfall Avoidance : Normalize data to cell viability controls to minimize plate-to-plate variability .
Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
